molecular formula C19H16N4S B12146039 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12146039
M. Wt: 332.4 g/mol
InChI Key: DOFGRECYQQUCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group on the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalen-1-ylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to its specific combination of a triazole ring, a naphthalen-1-ylmethyl group, and a pyridine ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

4-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H16N4S/c1-23-18(15-9-11-20-12-10-15)21-22-19(23)24-13-16-7-4-6-14-5-2-3-8-17(14)16/h2-12H,13H2,1H3

InChI Key

DOFGRECYQQUCAM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.